molecular formula C10H7ClN2S B3824225 2-(2-chlorophenyl)-1-cyanoethyl thiocyanate

2-(2-chlorophenyl)-1-cyanoethyl thiocyanate

Cat. No.: B3824225
M. Wt: 222.69 g/mol
InChI Key: UFHITGKYJALCRC-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-1-cyanoethyl thiocyanate is an organic compound that contains a thiocyanate group attached to a 2-(2-chlorophenyl)-1-cyanoethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-1-cyanoethyl thiocyanate typically involves the reaction of 2-(2-chlorophenyl)-1-cyanoethyl bromide with potassium thiocyanate in an organic solvent such as acetone. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction can be represented as follows:

2-(2-chlorophenyl)-1-cyanoethyl bromide+KSCN2-(2-chlorophenyl)-1-cyanoethyl thiocyanate+KBr\text{2-(2-chlorophenyl)-1-cyanoethyl bromide} + \text{KSCN} \rightarrow \text{this compound} + \text{KBr} 2-(2-chlorophenyl)-1-cyanoethyl bromide+KSCN→2-(2-chlorophenyl)-1-cyanoethyl thiocyanate+KBr

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-1-cyanoethyl thiocyanate can undergo various chemical reactions, including:

    Nucleophilic substitution: The thiocyanate group can be replaced by other nucleophiles such as amines or alcohols.

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: The nitrile group can be reduced to form amines.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as amines or alcohols in the presence of a base (e.g., sodium hydroxide) can facilitate the substitution reaction.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Major Products Formed

    Nucleophilic substitution: Formation of substituted thiocyanates.

    Oxidation: Formation of sulfonyl derivatives.

    Reduction: Formation of amines.

Scientific Research Applications

2-(2-chlorophenyl)-1-cyanoethyl thiocyanate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-1-cyanoethyl thiocyanate involves its interaction with specific molecular targets. The thiocyanate group can interact with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. Additionally, the compound’s nitrile group can participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chlorophenyl)-1-cyanoethyl isothiocyanate: Similar structure but with an isothiocyanate group instead of a thiocyanate group.

    2-(2-chlorophenyl)-1-cyanoethyl bromide: Precursor in the synthesis of 2-(2-chlorophenyl)-1-cyanoethyl thiocyanate.

    2-(2-chlorophenyl)-1-cyanoethyl amine: Formed by the reduction of the nitrile group.

Uniqueness

This compound is unique due to its combination of a thiocyanate group with a 2-(2-chlorophenyl)-1-cyanoethyl moiety. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.

Properties

IUPAC Name

[2-(2-chlorophenyl)-1-cyanoethyl] thiocyanate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2S/c11-10-4-2-1-3-8(10)5-9(6-12)14-7-13/h1-4,9H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFHITGKYJALCRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C#N)SC#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-chlorophenyl)-1-cyanoethyl thiocyanate
Reactant of Route 2
2-(2-chlorophenyl)-1-cyanoethyl thiocyanate
Reactant of Route 3
2-(2-chlorophenyl)-1-cyanoethyl thiocyanate
Reactant of Route 4
2-(2-chlorophenyl)-1-cyanoethyl thiocyanate
Reactant of Route 5
Reactant of Route 5
2-(2-chlorophenyl)-1-cyanoethyl thiocyanate
Reactant of Route 6
2-(2-chlorophenyl)-1-cyanoethyl thiocyanate

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